Butyl[1-(2,4-dimethylphenyl)ethyl]amine
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Overview
Description
Butyl[1-(2,4-dimethylphenyl)ethyl]amine is an organic compound with the molecular formula C14H23N It is a derivative of phenylethylamine, where the phenyl ring is substituted with two methyl groups at the 2 and 4 positions, and the ethylamine chain is further substituted with a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(2,4-dimethylphenyl)ethyl]amine typically involves the alkylation of 2,4-dimethylphenylethylamine with butyl halides under basic conditions. A common method includes the use of sodium hydride as a base and butyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(2,4-dimethylphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
Butyl[1-(2,4-dimethylphenyl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to natural amines.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl[1-(2,4-dimethylphenyl)ethyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of these targets. The pathways involved may include signal transduction cascades and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: The parent compound, lacking the butyl and methyl substitutions.
2,4-Dimethylphenylethylamine: Similar structure but without the butyl group.
Butylphenylethylamine: Lacks the methyl substitutions on the phenyl ring.
Uniqueness
Butyl[1-(2,4-dimethylphenyl)ethyl]amine is unique due to the combined presence of the butyl group and the 2,4-dimethyl substitutions on the phenyl ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-5-6-9-15-13(4)14-8-7-11(2)10-12(14)3/h7-8,10,13,15H,5-6,9H2,1-4H3 |
InChI Key |
IMCXZBCUVDPOBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
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